molecular formula C20H12O6 B1211538 Justicidin E CAS No. 27792-97-8

Justicidin E

Cat. No. B1211538
CAS RN: 27792-97-8
M. Wt: 348.3 g/mol
InChI Key: VSMWRDYVLPCABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Justicidin E is a natural product found in Justicia procumbens, Justicia diffusa, and other organisms with data available.

Scientific Research Applications

Bioactive Lignan Properties

Justicidin B, a compound related to Justicidin E, has been identified as a bioactive lignan with a wide array of biological properties. This includes antifungal, antiviral, antibacterial, and antiprotozoal activities. It is also noted for its pharmacological properties like antiplatelet, anti-inflammatory, and bone resorption inhibition. This review sheds light on Justicidin B as a natural compound with potential for industrial applications (Hemmati & Seradj, 2016).

Neuroprotective Effects

Justicidin A demonstrates neuroprotective effects against amyloid beta-induced neuronal cell death. It inhibits tau hyperphosphorylation and induces autophagy in SH-SY5Y cells, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's (Gu, Kim, & Yang, 2016).

Apoptotic Mechanisms in Cancer Cells

Justicidin A induces apoptosis in human hepatoma cells via caspase-8, disrupting mitochondrial membrane potential and leading to the release of cytochrome c. This suggests its potential as a chemotherapeutic agent (Su et al., 2006). Another study shows Justicidin A's antiangiogenesis mechanism in human bladder cancer, highlighting its potential as a chemoprevention agent (Wang et al., 2015).

Antithrombotic Action Mechanism

Justicidin D, another variant, demonstrates potential as a therapeutic drug for thrombosis. Network pharmacology approach combined with experimental verification reveals its role in regulating targets like F2 and MMP9 (Hong et al., 2021).

Biotechnological Production for Anticancer Applications

Biotechnological production of Justicidin B has been developed for its anticancer properties, particularly in managing bone cancer and osteoclastogenesis. This production method is a significant step toward clinical applications (Ionkova et al., 2013).

properties

CAS RN

27792-97-8

Product Name

Justicidin E

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-6H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one

InChI

InChI=1S/C20H12O6/c21-20-13-3-11-5-17-18(26-9-25-17)6-12(11)19(14(13)7-22-20)10-1-2-15-16(4-10)24-8-23-15/h1-6H,7-9H2

InChI Key

VSMWRDYVLPCABE-UHFFFAOYSA-N

SMILES

C1C2=C(C=C3C=C4C(=CC3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1

Canonical SMILES

C1C2=C(C=C3C=C4C(=CC3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1

Other CAS RN

27792-97-8

synonyms

justicidin A
justicidin B
justicidin C
justicidin D
justicidin E
justicidins
neojusticin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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